5-Isothiocyanato-2-méthoxypyridine

Vue d'ensemble

Description

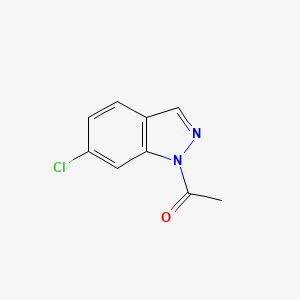

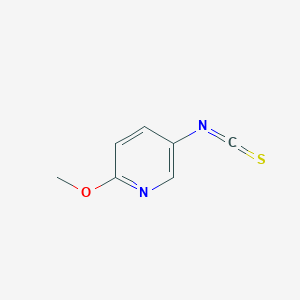

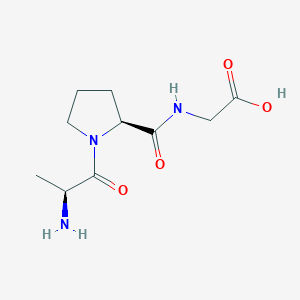

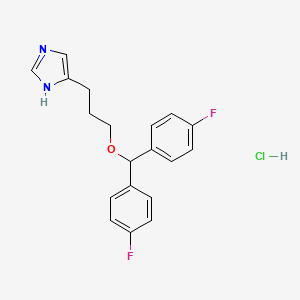

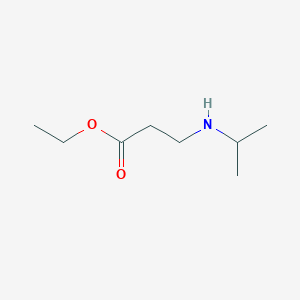

5-Isothiocyanato-2-methoxypyridine is a chemical compound with the molecular formula C7H6N2OS and a molecular weight of 166.20 . It is used for research purposes .

Synthesis Analysis

The synthesis of 5-Isothiocyanato-2-methoxypyridine has been achieved via the replacement reaction of phenyl isothiocyanate and the corresponding amines . The reaction was carried out under the protection of nitrogen and mild condition. The yields of some products could be more than 90% .Molecular Structure Analysis

The molecular structure of 5-Isothiocyanato-2-methoxypyridine consists of 7 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .Chemical Reactions Analysis

While specific chemical reactions involving 5-Isothiocyanato-2-methoxypyridine are not detailed in the search results, isothiocyanates in general are known to participate in a variety of chemical reactions. They are considered important organic synthetic intermediates and are widely applied as chemoselective electrophiles .Applications De Recherche Scientifique

Nucleic Acid Research

5-Isothiocyanato-2-méthoxypyridine: a été évalué comme un analogue cationique de la thymidine dans les paires de bases de Watson-Crick de l'ADN et du PNA . L'inclusion de ce composé dans les séquences d'acides nucléiques pourrait potentiellement améliorer la stabilité thermique des structures en double hélice de l'ADN sans compromettre la sélectivité de la séquence. De telles modifications sont cruciales pour la recherche fondamentale en biochimie et en biotechnologie, ainsi que pour

Mécanisme D'action

Isothiocyanates, including 5-Isothiocyanato-2-methoxypyridine, have been studied for their unique chemo-preventive properties against cancer pathogenesis . They exert their effects through a variety of distinct but interconnected signaling pathways important for inhibiting carcinogenesis, including those involved in detoxification, inflammation, apoptosis, and cell cycle and epigenetic regulation .

Safety and Hazards

Orientations Futures

While specific future directions for 5-Isothiocyanato-2-methoxypyridine are not detailed in the search results, isothiocyanates in general have raised scientific interest due to their unique chemo-preventive properties against cancer pathogenesis . They could serve as promising chemo-therapeutic agents that could be used in the clinical setting to potentiate the efficacy of existing therapies .

Propriétés

IUPAC Name |

5-isothiocyanato-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS/c1-10-7-3-2-6(4-8-7)9-5-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQZYHGMASSLVAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30506186 | |

| Record name | 5-Isothiocyanato-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52023-93-5 | |

| Record name | 5-Isothiocyanato-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophene-2-acetonitrile](/img/structure/B1280512.png)

![[2-Bromo-1-(propan-2-yloxy)ethyl]benzene](/img/structure/B1280519.png)